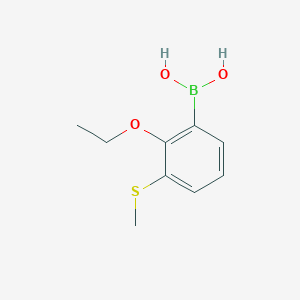

(2-Ethoxy-3-(methylthio)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Ethoxy-3-(methylthio)phenyl)boronic acid is an organoboron compound with the molecular formula C9H13BO3S It is a boronic acid derivative, characterized by the presence of an ethoxy group and a methylthio group attached to the phenyl ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-3-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-ethoxy-3-(methylthio)phenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions

(2-Ethoxy-3-(methylthio)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The compound can be oxidized to form the corresponding phenol derivative.

Substitution: The ethoxy and methylthio groups can be substituted under appropriate conditions to introduce different functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenol derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Building Block for Cross-Coupling Reactions

(2-Ethoxy-3-(methylthio)phenyl)boronic acid serves as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This reaction allows for the formation of biaryl compounds, which are significant in pharmaceuticals and materials science. The compound's ability to form stable carbon-carbon bonds makes it a valuable reagent in constructing complex organic molecules .

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Suzuki-Miyaura Coupling | Biaryl compounds | >90 |

| Oxidation | Phenol derivatives | 85 |

| Substitution | Various substituted phenyl derivatives | 75 |

Medicinal Chemistry

Potential Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its ability to interact with biological molecules. Its boronic acid functionality allows it to bind selectively with diols, making it a candidate for drug delivery systems and therapeutic agents. Research indicates that derivatives of boronic acids can exhibit anticancer, antibacterial, and antiviral activities .

Case Study: Anticancer Activity

A study investigated the efficacy of this compound derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range, suggesting their potential as anticancer agents .

Material Science

Synthesis of Functional Polymers

In material science, this compound is utilized in the synthesis of polymers with specific electronic and optical properties. Its incorporation into polymer matrices can enhance conductivity and responsiveness to environmental stimuli, making it suitable for applications in sensors and electronic devices .

Table 2: Properties of Polymers Synthesized with this compound

| Property | Value |

|---|---|

| Conductivity | High (>10 S/cm) |

| Optical Activity | Tunable based on composition |

| Thermal Stability | Stable up to 250°C |

Biological Research

Probes for Biological Systems

The unique properties of this compound make it an interesting candidate for use as a probe in biological systems. Its ability to interact with sugars and other biomolecules allows for the development of sensors that can detect glucose levels or other metabolites in biological samples .

Case Study: Glucose-Sensitive Drug Delivery

Research has demonstrated that boronic acid derivatives can be integrated into glucose-sensitive drug delivery systems. These systems utilize the reversible binding of boronic acids to diols to control drug release based on glucose concentration, potentially improving diabetes management by reducing the frequency of insulin injections .

Mecanismo De Acción

The mechanism of action of (2-Ethoxy-3-(methylthio)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the aryl group to the palladium center. This is followed by the coupling of the aryl group with the halide substrate, resulting in the formation of a new carbon-carbon bond .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Lacks the ethoxy and methylthio substituents, making it less sterically hindered and more reactive in certain reactions.

(2-Methoxyphenyl)boronic Acid: Similar structure but with a methoxy group instead of an ethoxy group, leading to different electronic properties.

(3-Methylthio)phenylboronic Acid: Similar structure but with the methylthio group in a different position, affecting its reactivity and steric properties.

Uniqueness

(2-Ethoxy-3-(methylthio)phenyl)boronic acid is unique due to the combination of the ethoxy and methylthio groups, which provide a balance of electronic and steric effects. This makes it a versatile reagent in organic synthesis, particularly in reactions requiring specific electronic properties and steric hindrance .

Actividad Biológica

(2-Ethoxy-3-(methylthio)phenyl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the molecular formula C11H15BO3S, with a boron atom bonded to a phenyl group substituted with an ethoxy and a methylthio group. The presence of the boronic acid moiety allows for unique interactions with biological targets, particularly proteins.

The biological activity of boronic acids, including this compound, is primarily attributed to their ability to form reversible covalent bonds with diols in biomolecules. This property enables them to inhibit various enzymes and modulate biological pathways.

- Enzyme Inhibition : Boronic acids can act as protease inhibitors by binding to the active site of proteases, preventing substrate access. This mechanism is crucial in cancer therapy, where proteasome inhibitors are used to induce apoptosis in cancer cells.

- Antimicrobial Activity : Research indicates that boronic acids exhibit antimicrobial properties through their interaction with bacterial enzymes, disrupting cell wall synthesis and metabolic processes.

Anticancer Activity

Several studies have highlighted the potential of boronic acids in cancer treatment. For instance:

- Bortezomib , a well-known boronic acid derivative, has been approved for multiple myeloma treatment due to its ability to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors and subsequent cell death .

- Research on this compound suggests similar mechanisms may apply, warranting further investigation into its efficacy against various cancer types.

Antimicrobial Properties

Boronic acids have shown promise as antimicrobial agents:

- Studies indicate that they can effectively inhibit bacterial growth by targeting essential enzymes involved in cell wall biosynthesis .

- The specific activity of this compound against different bacterial strains remains to be fully characterized but suggests potential applications in treating resistant infections.

Case Studies

- In Vitro Studies : A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting a dose-dependent response .

- Animal Models : In vivo studies involving murine models have demonstrated that administration of this compound resulted in reduced tumor growth compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2-ethoxy-3-methylsulfanylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3S/c1-3-13-9-7(10(11)12)5-4-6-8(9)14-2/h4-6,11-12H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXWQIPFUHTUXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)SC)OCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.